Cas no 1225964-83-9 (4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid)

1225964-83-9 structure
اسم المنتج:4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid
كاس عدد:1225964-83-9
وسط:C11H11BrO3
ميغاواط:271.107242822647
MDL:MFCD16068326
CID:4579095
PubChem ID:54595304
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic Acid
- Benzenebutanoic acid, 3-bromo-α-methyl-γ-oxo-
- 4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid
-
- MDL: MFCD16068326
- نواة داخلي: 1S/C11H11BrO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15)
- مفتاح Inchi: ZDMLMHSWGFMFHO-UHFFFAOYSA-N
- ابتسامات: C(C1C=CC=C(Br)C=1)(=O)CC(C)C(=O)O
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-86394-0.05g |
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid |
1225964-83-9 | 95.0% | 0.05g |
$80.0 | 2025-02-19 | |
Enamine | EN300-86394-5.0g |
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid |
1225964-83-9 | 95.0% | 5.0g |
$992.0 | 2025-02-19 | |
Enamine | EN300-86394-0.5g |
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid |
1225964-83-9 | 95.0% | 0.5g |
$267.0 | 2025-02-19 | |
Aaron | AR019QHV-10g |
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid |
1225964-83-9 | 95% | 10g |
$2048.00 | 2023-12-16 | |
A2B Chem LLC | AV32759-1g |
4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid |
1225964-83-9 | 95% | 1g |
$395.00 | 2024-04-20 | |
A2B Chem LLC | AV32759-2.5g |
4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid |
1225964-83-9 | 95% | 2.5g |
$742.00 | 2024-04-20 | |
Aaron | AR019QHV-50mg |
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid |
1225964-83-9 | 95% | 50mg |
$135.00 | 2025-03-29 | |
Aaron | AR019QHV-5g |
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid |
1225964-83-9 | 95% | 5g |
$1389.00 | 2025-02-08 | |
1PlusChem | 1P019Q9J-5g |
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid |
1225964-83-9 | 95% | 5g |
$1282.00 | 2025-03-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334030-2.5g |
4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid |
1225964-83-9 | 95% | 2.5g |
¥16903.00 | 2024-08-09 |
4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid الوثائق ذات الصلة
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
1225964-83-9 (4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid) منتجات ذات صلة
- 1448050-78-9(N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl-2-oxo-2H-chromene-3-carboxamide)
- 68385-79-5(N-(3-Amino-4-(2-methoxyethoxy)phenyl)acetamide)
- 184030-99-7(Bicyclo[2.2.1]heptane, 2-(2-chloroethyl)-)
- 1804776-40-6(2-(Bromomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-acetic acid)
- 802541-12-4(Ethyl (3-ethoxy-2-oxocyclohex-3-en-1-yl)(oxo)acetate)
- 2055767-33-2(1-(4,6-dichloropyrimidin-5-yl)prop-2-en-1-one)
- 1187928-85-3(4-(4-Bromo-phenyl)-1-methyl-piperidine)
- 2227889-16-7((1S)-3-amino-1-(5-nitrothiophen-2-yl)propan-1-ol)
- 2059938-98-4(3-ethyl-2,3-dihydro-1H-indole-5-carbonitrile)
- 599198-47-7(1H-Indole, 6-(3-fluorophenyl)-)
الموردين الموصى بهم
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
